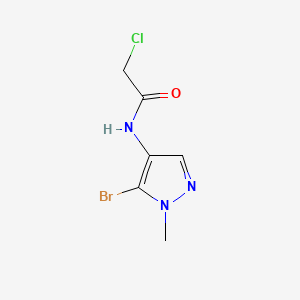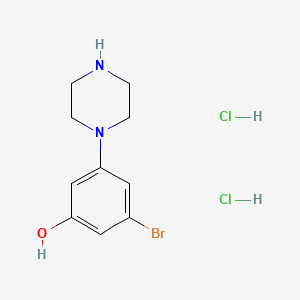![molecular formula C14H18BF3O2 B7456075 4,4,5,5-Tetramethyl-2-[5-methyl-2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B7456075.png)
4,4,5,5-Tetramethyl-2-[5-methyl-2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5-Tetramethyl-2-[5-methyl-2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane is a boron-containing compound that has gained significant attention in recent years due to its unique properties and potential applications in various scientific fields. This compound is commonly referred to as TMEDA-borane, and it is used as a reagent in organic synthesis reactions. In
Wissenschaftliche Forschungsanwendungen
TMEDA-borane has a wide range of applications in scientific research, particularly in organic synthesis reactions. It is commonly used as a reducing agent, and it can facilitate a variety of chemical reactions, including reduction of carbonyl compounds, imines, and nitro compounds. TMEDA-borane is also used as a source of hydride ions in organic synthesis reactions, and it can be used to reduce aldehydes, ketones, and esters.
Wirkmechanismus
The mechanism of action of TMEDA-borane involves the transfer of hydride ions from the boron atom to the carbonyl group of the substrate molecule. This transfer results in the formation of a carbon-boron bond, which is then followed by the release of the reduced substrate molecule. The reaction is typically carried out in the presence of a proton source, which helps to regenerate the borane reagent.
Biochemical and Physiological Effects:
TMEDA-borane is not commonly used in biochemical or physiological studies, as it is primarily used as a reagent in organic synthesis reactions. However, it is important to note that boron-containing compounds have been shown to have potential therapeutic applications in cancer treatment and bone health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using TMEDA-borane in lab experiments is its versatility. It can be used as a reducing agent in a wide range of chemical reactions, and it can facilitate the reduction of a variety of functional groups. Additionally, TMEDA-borane is relatively easy to handle and store, and it is readily available from commercial suppliers.
One limitation of using TMEDA-borane in lab experiments is its reactivity. It can react with water and other protic solvents, which can result in the release of hydrogen gas. Additionally, TMEDA-borane can be toxic if ingested or inhaled, and it should be handled with care.
Zukünftige Richtungen
There are several potential future directions for the use of TMEDA-borane in scientific research. One potential application is in the development of new synthetic methodologies for the preparation of complex organic molecules. Additionally, TMEDA-borane could be used in the development of new catalysts for organic reactions. Finally, there is potential for the use of TMEDA-borane in the development of new boron-containing compounds for therapeutic applications.
Conclusion:
In conclusion, TMEDA-borane is a boron-containing compound that has a wide range of applications in scientific research, particularly in organic synthesis reactions. Its versatility and ease of use make it a valuable reagent for a variety of chemical reactions. As research in the field of boron-containing compounds continues to advance, it is likely that TMEDA-borane will play an increasingly important role in the development of new synthetic methodologies and therapeutic applications.
Synthesemethoden
TMEDA-borane is synthesized by reacting TMEDA (tetramethylethylenediamine) with borane (BH3) in the presence of a catalyst. The reaction typically takes place in anhydrous conditions, and the resulting product is a white crystalline solid. The synthesis method is relatively straightforward and can be easily scaled up for industrial applications.
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-[5-methyl-2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BF3O2/c1-9-6-7-10(14(16,17)18)11(8-9)15-19-12(2,3)13(4,5)20-15/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAABODZYMOWSOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.10 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


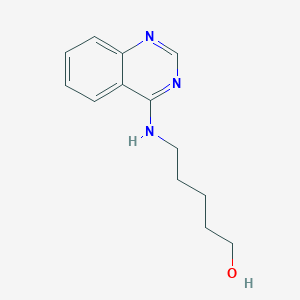
![Ethyl 6-fluoro-4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate](/img/structure/B7456012.png)
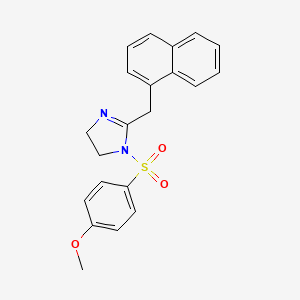
![5-ethyl-N-[2-[4-(5-ethyl-2-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-2-methoxybenzenesulfonamide](/img/structure/B7456026.png)

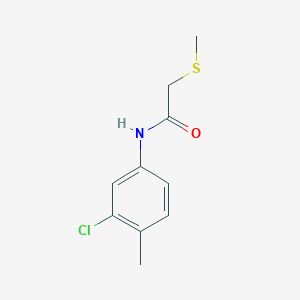
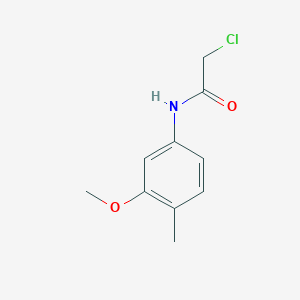

![1-[(oxiran-2-yl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B7456082.png)
